

Technical Support Center: Sodium Sulfate Decahydrate (SSD) Phase Change Material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **decahydrate**

Cat. No.: **B1171855**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium sulfate **decahydrate** ($\text{Na}_2\text{SO}_4 \cdot 10\text{H}_2\text{O}$), a common phase change material (PCM). The following sections address common issues, particularly phase separation and supercooling, encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in sodium sulfate **decahydrate** and why does it occur?

A1: Sodium sulfate **decahydrate** (also known as Glauber's salt) is an inorganic hydrated salt that can undergo incongruent melting.^[1] This means that upon heating, instead of melting into a uniform liquid of the same composition, it separates into solid anhydrous sodium sulfate (Na_2SO_4) and a saturated aqueous solution. Due to the higher density of the anhydrous salt, it settles at the bottom of the container. This separation is a primary cause of a decrease in the material's heat storage capacity over repeated thermal cycles.^{[2][3][4][5]}

Q2: My sodium sulfate **decahydrate** isn't solidifying at its expected melting point. What is happening?

A2: This phenomenon is known as supercooling, where the material remains in a liquid state even when cooled below its freezing point.^{[1][6][7]} This delay in crystallization is a significant issue as it affects the timely release of stored latent heat.^[4] The addition of a nucleating agent is a common strategy to mitigate supercooling.^{[7][8]}

Q3: How can I prevent the anhydrous sodium sulfate from settling out of the solution?

A3: To prevent the settling of anhydrous sodium sulfate, you can increase the viscosity of the solution by adding thickening or gelling agents.[\[5\]](#) These additives create a network structure that suspends the anhydrous salt particles, maintaining a more homogeneous mixture. Common thickeners include carboxymethyl cellulose (CMC), hydroxyethyl cellulose (HEC), and sodium polyacrylate.[\[5\]](#)[\[9\]](#)

Q4: What are nucleating agents and how do they help with supercooling?

A4: Nucleating agents are substances that promote the formation of crystals by providing a template or seed for crystal growth, thereby reducing the degree of supercooling.[\[7\]](#)[\[8\]](#) For sodium sulfate **decahydrate**, borax (sodium tetraborate **decahydrate**) is a widely used and effective nucleating agent.[\[7\]](#)[\[8\]](#)[\[9\]](#) The crystal structure of borax is similar to that of sodium sulfate **decahydrate**, which facilitates nucleation.

Q5: Are there other additives besides thickeners and nucleating agents that can improve the stability of sodium sulfate **decahydrate**?

A5: Yes, polyelectrolytes such as dextran sulfate sodium (DSS) have shown significant effectiveness in preventing phase separation.[\[2\]](#)[\[3\]](#)[\[4\]](#) DSS works by reducing the particle size of the anhydrous sodium sulfate and electrostatically suspending the salt particles, which helps to maintain a stable and homogeneous solution.[\[5\]](#)[\[10\]](#) DSS-modified PCMs have demonstrated greater stability over numerous cycles compared to those with traditional thickeners.[\[5\]](#)[\[10\]](#)

Q6: Can I use porous materials to prevent phase separation?

A6: Incorporating sodium sulfate **decahydrate** into highly thermally conductive porous materials is another effective method to prevent phase separation.[\[6\]](#) The porous matrix physically confines the PCM, preventing the segregation of the anhydrous salt and water. This method is often used to create shape-stabilized phase change materials (SSPCMs).[\[6\]](#)

Troubleshooting Guide

Issue	Observation	Potential Cause	Suggested Solution
Phase Separation	A solid layer of anhydrous sodium sulfate forms at the bottom of the container after melting.	Incongruent melting and density differences between the anhydrous salt and the aqueous solution.	Add a thickening agent such as carboxymethyl cellulose (CMC) or sodium polyacrylate to increase viscosity and suspend the particles. [5][9] Alternatively, use a polyelectrolyte like dextran sulfate sodium (DSS) to electrostatically stabilize the suspension. [5][10]
Supercooling	The material remains liquid below its freezing point of 32.4°C.	Lack of nucleation sites for crystal formation.	Introduce a nucleating agent. Borax (sodium tetraborate decahydrate) is a common choice, typically added at a concentration of 3-10% by weight. [7][11]
Decreased Heat Storage Capacity	The amount of heat the material can store and release diminishes with each cycle.	This is often a consequence of phase separation, which prevents the complete rehydration of the anhydrous sodium sulfate during freezing.	Address the root cause of phase separation by using thickeners, polyelectrolytes, or porous host materials. [5][6]
Leakage of PCM	The liquid phase of the material leaks from its container.	Poor encapsulation or containment of the PCM.	Consider microencapsulation of the sodium sulfate

decahydrate or impregnation into a porous material to create a shape-stabilized composite.

[5][6]

Quantitative Data Summary

Additive Type	Additive Example	Concentration (wt. %)	Effect on Supercooling	Effect on Phase Separation	Impact on Energy Storage Capacity (ESC)
Thickener	Sodium Polyacrylate	5%	-	Prevents settling	Can deteriorate ESC over cycles[5][10]
Thickener	Hydroxyethyl Cellulose (HEC)	0.5%	-	Excellent thickening effect	-
Nucleating Agent	Borax	3-9%	Reduces supercooling significantly[7][8]	-	Helps maintain ESC by ensuring proper crystallization
Polyelectrolyte	Dextran Sulfate Sodium (DSS)	-	-	Highly effective at preventing phase separation	Greater stability up to 150 cycles[5][10]
Porous Material	Expanded Graphite (EG)	7%	Reduced by more than 19°C (with other additives)[9]	Stabilizes and prevents separation	Latent heat of melting and freezing 114.0 J/g for melting and 105.5 J/g for freezing[9]

Note: Pure sodium sulfate **decahydrate** can show a degradation in its Energy Storage Capacity (ESC) by as much as 38.4% after just 10 cycles, dropping from approximately 220 J/g to 135.21 J/g.[5]

Experimental Protocols

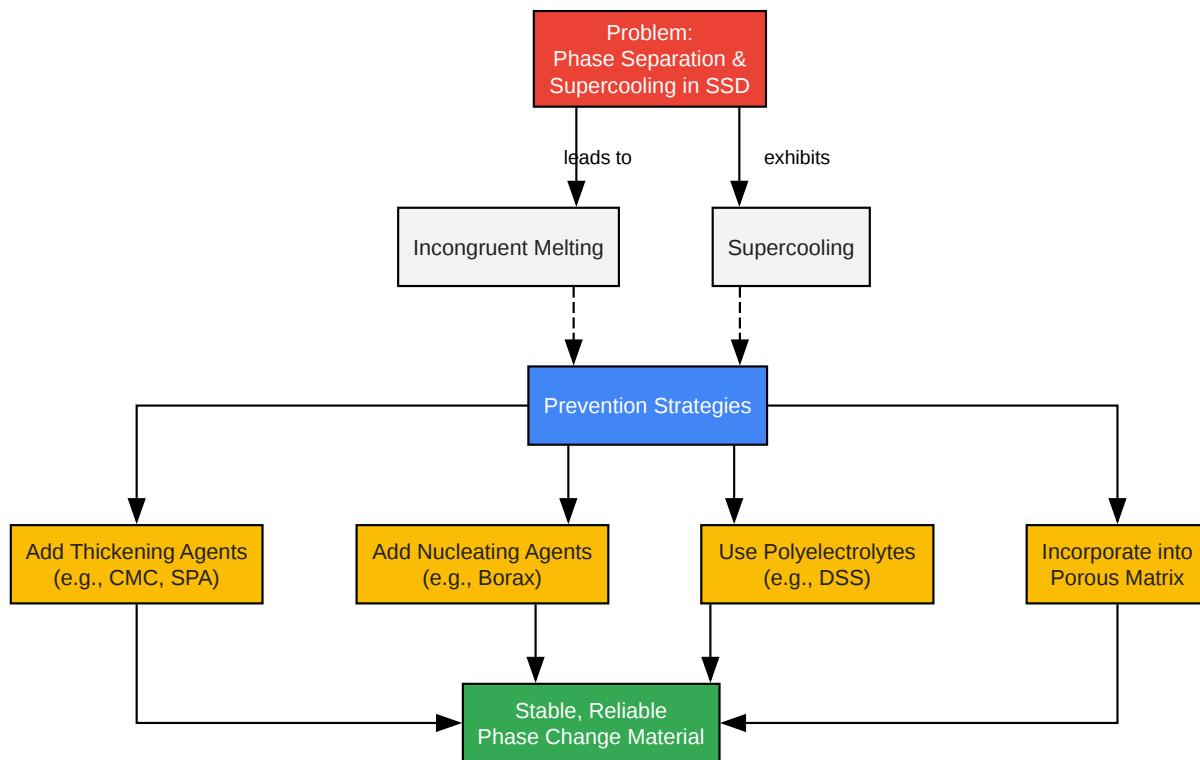
Protocol 1: Preparation of a Stabilized Sodium Sulfate **Decahydrate** Mixture with Thickener and Nucleating Agent

- Materials:

- Sodium sulfate **decahydrate** ($\text{Na}_2\text{SO}_4 \cdot 10\text{H}_2\text{O}$)
- Deionized water
- Sodium polyacrylate (thickener)
- Sodium tetraborate **decahydrate** (borax, nucleating agent)
- Hotplate with magnetic stirring
- Beaker
- Weighing scale

- Procedure:

1. Prepare a stoichiometric solution of sodium sulfate **decahydrate** in deionized water.
2. Heat the solution on a hotplate to 45°C while stirring continuously.
3. Add 5 wt.% of sodium polyacrylate to the solution.^{[7][8]} Continue stirring until the thickener is fully dissolved and the solution becomes viscous.
4. Add 3-9 wt.% of borax to the thickened solution.^{[7][8]}
5. Continue stirring the mixture for several hours (e.g., 10 hours) at 45°C to ensure a homogeneous composition.^[7]
6. Allow the mixture to cool to room temperature to observe the solidification process.


Protocol 2: Thermal Cycling and Performance Evaluation

- Materials:

- Prepared stabilized sodium sulfate **decahydrate** sample
- Differential Scanning Calorimeter (DSC)
- Temperature-controlled water bath or environmental chamber

- Procedure:
 1. Place a small, accurately weighed sample of the prepared mixture into a DSC pan.
 2. Perform an initial heating and cooling cycle in the DSC to determine the melting and freezing points, and the latent heat of fusion. A typical temperature range would be from 0°C to 50°C.
 3. To test long-term stability, subject the sample to repeated thermal cycles. This can be done in the DSC or by cycling the sample in a temperature-controlled bath between temperatures above and below its melting point.
 4. Measure the thermal properties of the sample using DSC after a set number of cycles (e.g., 10, 50, 100 cycles) to evaluate any degradation in performance.[\[5\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for preventing phase separation in SSD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nanoscale Stabilization Mechanism of Sodium Sulfate Decahydrate at Polyelectrolyte Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress of sodium sulfate decahydrate phase changematerial [esst.cip.com.cn]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
- 11. CN102212341A - Sodium sulfate decahydrate phase change energy storage material compositions - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Support Center: Sodium Sulfate Decahydrate (SSD) Phase Change Material]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1171855#preventing-phase-separation-in-sodium-sulfate-decahydrate\]](https://www.benchchem.com/product/b1171855#preventing-phase-separation-in-sodium-sulfate-decahydrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

